2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
CAS No.:
Cat. No.: VC16095470
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 2-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C18H19NO4/c1-18(2)9-14(20)13(15(21)10-18)7-8-19-16(22)11-5-3-4-6-12(11)17(19)23/h3-6,13H,7-10H2,1-2H3 |
| Standard InChI Key | QNHSSHQZGOFLSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic isoindole-1,3-dione scaffold linked via an ethyl group to a 4,4-dimethyl-2,6-dioxocyclohexane ring. The isoindole moiety consists of two fused benzene rings with ketone groups at positions 1 and 3, while the cyclohexane ring adopts a chair conformation stabilized by two keto groups at positions 2 and 6 and geminal methyl groups at position 4 .
Key structural identifiers include:
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IUPAC Name: 2-[2-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl]isoindole-1,3-dione
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Canonical SMILES:
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InChIKey: QNHSSHQZGOFLSX-UHFFFAOYSA-N
Physicochemical Characteristics
The compound’s molecular weight (313.3 g/mol) and lipophilic nature (logP ≈ 2.1) suggest moderate membrane permeability, a critical factor for bioavailability. Its solubility profile remains under investigation, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed in experimental settings .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a multi-step sequence starting with isoindole-1,3-dione derivatives and 4,4-dimethylcyclohexane-1,3-dione. A representative route includes:
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Alkylation: Reaction of isoindole-1,3-dione with 2-bromoethyl-4,4-dimethylcyclohexane-1,3-dione in the presence of a base (e.g., potassium carbonate) to form the ethyl linkage.
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Cyclocondensation: Acid-catalyzed intramolecular cyclization to stabilize the dioxocyclohexyl moiety.
Mechanistic Insights
The alkylation step proceeds via an mechanism, where the nucleophilic nitrogen of isoindole-1,3-dione displaces bromide from the alkylating agent. Subsequent cyclization under acidic conditions (e.g., ) facilitates keto-enol tautomerization, driving the formation of the dioxocyclohexyl ring.
Mechanism of Action
Enzyme Inhibition
The compound’s dioxocyclohexyl moiety may act as a Michael acceptor, covalently modifying cysteine residues in target proteins. This mechanism is observed in dipeptidyl peptidase IV (DPP-IV) inhibitors, where similar structures block enzymatic activity by binding to the catalytic site .
DNA Intercalation
The planar isoindole core facilitates intercalation into DNA, disrupting replication and transcription. Ethidium bromide displacement assays using analogous compounds show 80% DNA binding at 50 μM, suggesting genotoxic potential.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization. Modifications to the ethyl linker or cyclohexyl ring have yielded analogs with enhanced potency and selectivity. For example, fluorination at the cyclohexyl methyl groups improved metabolic stability by 30% in hepatic microsome assays .
Preclinical Development
Despite promising in vitro data, pharmacokinetic challenges—such as rapid glucuronidation—limit in vivo efficacy. Encapsulation in liposomal nanoparticles has increased plasma half-life from 1.2 to 8.7 hours in rodent models .
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